2,6-difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2,6-difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a complex organic molecule that contains several functional groups and structural features. It includes a benzamide moiety , a difluorobenzoic acid moiety , and a tetrahydroquinoline moiety . These structural features suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. It would be characterized by the presence of a benzamide group, a difluorobenzoic acid group, and a tetrahydroquinoline group. The exact arrangement of these groups within the molecule would significantly influence its chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of its various functional groups. For example, the benzamide group could potentially undergo reactions typical of amides, such as hydrolysis or condensation . Similarly, the difluorobenzoic acid group could potentially participate in reactions typical of carboxylic acids .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide and difluorobenzoic acid groups could potentially make this compound relatively polar, which would influence its solubility properties . The exact properties would depend on the specific arrangement of these groups within the molecule.科学的研究の応用
Imaging Agent Development
Fluorine-containing benzamide analogs have been synthesized and evaluated as potential ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. Compounds with moderate to high affinity for sigma-2 receptors and moderate to low affinity for sigma-1 receptors were radiolabeled with fluorine-18, demonstrating high tumor uptake and acceptable tumor/normal tissue ratios in biodistribution studies. This suggests their potential utility in imaging the sigma-2 receptor status of solid tumors (Tu et al., 2007).
Cystic Fibrosis Drug Development
Research has been conducted on the combination drug therapies for cystic fibrosis, especially those caused by the ∆F508 mutation in the cystic fibrosis transmembrane conductance regulator (CFTR). The development of potentiators that improve CFTR chloride channel function without interfering with corrector action aimed at improving cellular processing of ∆F508-CFTR has been a focus. High-throughput screening identified several classes of potentiators, including tetrahydrobenzothiophenes, thiooxoaminothiazoles, and pyrazole-pyrrole-isoxazoles, that do not impair corrector action, suggesting their potential in enhancing the efficacy of combination therapy for cystic fibrosis (Phuan et al., 2015).
Synthesis of Sigma-2 Receptor Ligands
Tetrahydroindazole derivatives have been synthesized and evaluated for their affinity towards sigma-1 and sigma-2 receptors. These compounds, representing hybrid structures of a tetrahydroindazole substituted benzamide and a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety, showed moderate affinity and excellent selectivity for the sigma-2 receptor. This research highlights the potential for developing selective sigma-2 receptor ligands for therapeutic applications (Wu et al., 2015).
Fluorinated Heterocycles Synthesis
Research into the synthesis of fluorinated heterocycles, which are important in pharmaceutical and agrochemical industries, has led to the development of methods for synthesizing various fluorinated heterocycles via rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate. This work highlights the synthetic potential of these protocols for creating fluorinated compounds with applications in drug discovery and development (Wu et al., 2017).
将来の方向性
特性
IUPAC Name |
2,6-difluoro-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N2O2/c1-13(2)10-11-25-18-8-7-15(12-14(18)6-9-19(25)26)24-21(27)20-16(22)4-3-5-17(20)23/h3-5,7-8,12-13H,6,9-11H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDBWCCATHWKEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。